molecular formula C8H11NO3 B1585315 Ethyl 2,4-dimethyloxazole-5-carboxylate CAS No. 23012-30-8

Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No.: B1585315
CAS No.: 23012-30-8
M. Wt: 169.18 g/mol
InChI Key: WCUUOYNIEQTQIO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyloxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by its oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate typically involves the reaction of 2,4-dimethyl-1,3-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyloxazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .

Scientific Research Applications

Ethyl 2,4-dimethyloxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2,4-dimethyloxazole-5-carboxylate can be compared with other oxazole derivatives such as:

  • 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate
  • 4,5-Dimethyl-2-phenyl-1,3-oxazole
  • 2,4-Dimethyl-1,3-oxazole-5-acetic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific ester group, which imparts distinct properties and applications .

Properties

IUPAC Name

ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUUOYNIEQTQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311141
Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-30-8
Record name 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester
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Record name NSC 238862
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Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Record name ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

Prepared as in J. Heterocyclic Chem. 1998, 35, 859. A solution of chloroacetoacetate (20 g, 121 mmol) and acetamide (14.4 g, 240 mmol) in glacial acetic acid (40 mL) was heated to reflux for 72 h. The mixture was cooled to rt and concentrated under vacuum. The resulting material was cooled in an ice bath and made basic (pH 9-10) with 6 N NaOH solution. The aqueous solution was extracted with Et2O (3×100 mL). The combined Et2O layers were dried (Na2SO4), filtered, and concentrated to afford a light brown oil. The crude material was purified by silica gel chromatography, eluting with a gradient of 20 % EtOAc/hexanes to 25 % EtOAc/hexanes to provide the ester (1.8 g, 9 %) as a pale yellow solid. 1H NMR 300 MHz (CDCl3): δ=4.37 (q, J=7.1 Hz, 2 H), 2.49 (s, 3H), 2.43 (s, 3H), 1.38 (t, J=7.1 Hz, 3H). MS (ESI-POS): [M+H]+=191.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroacetoacetate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
9%

Synthesis routes and methods II

Procedure details

800 mmol of acetoamide and 400 mmol of ethylchloroaceto acetate were dissolved into 146 g of anhydrous acetic acid. Reaction was carried out for 10 hours at 130° C. The reacted liquid was alkalized with saturated sodium hydrogen carbonate and then the product was extracted into an organic phase using ethyl acetate. The organic phase was dried under sodium sulfate and then the solvent was evaporated out, obtaining a black liquid. To this black liquid 6N hydrochloric acid aqueous solution was added to make it alkaline. Then the product was extracted into organic phase using ethyl acetate. The thus obtained solid substance was dissolved in hexane. Insoluble matter was eliminated and solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, an yellowish white solid (yield: 30%).
Quantity
800 mmol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
146 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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